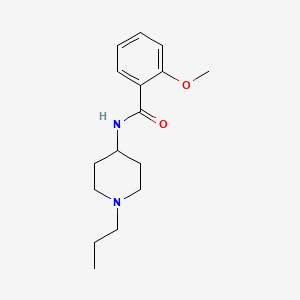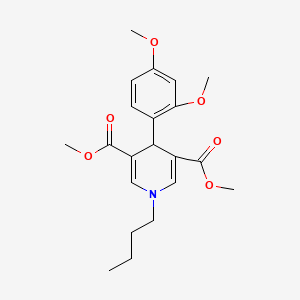
2-methoxy-N-(1-propyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
2-methoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as MPBP, is a chemical compound that belongs to the piperidine class of compounds. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By activating dopamine receptors, 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide may enhance dopamine signaling in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the brain, which may contribute to its effects on behavior and cognition. 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been shown to increase locomotor activity and induce stereotypic behavior in animals. These effects are consistent with the known effects of dopamine receptor agonists.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of dopamine receptor activation on behavior and cognition. However, there are also limitations to using 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments. For example, its effects may be species-specific, meaning that results obtained in animal studies may not necessarily translate to humans. Additionally, the effects of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide may be influenced by other factors, such as the dose and route of administration.
Zukünftige Richtungen
There are a number of future directions for research on 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the potential use of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the use of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide as a tool to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction. Additionally, further studies are needed to better understand the mechanism of action of 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide and its effects on behavior and cognition.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been used extensively in scientific research as a tool to study the central nervous system. It has been studied for its potential use as a treatment for certain neurological disorders, such as Parkinson's disease and schizophrenia. 2-methoxy-N-(1-propyl-4-piperidinyl)benzamide has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.
Eigenschaften
IUPAC Name |
2-methoxy-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-10-18-11-8-13(9-12-18)17-16(19)14-6-4-5-7-15(14)20-2/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERATVXSXNIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-propylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4750962.png)

![3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4750973.png)

![N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4750981.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4751009.png)

![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)

